molecular formula C15H17F2N3O B213970 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Katalognummer B213970
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: HCQBQQIRKVYXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a member of the pyrazole-based compounds family. DFP-10825 has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Wirkmechanismus

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, DFP-10825 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DFP-10825 has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DFP-10825 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and inflammation. Furthermore, DFP-10825 has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool in the study of inflammation and pain. Additionally, DFP-10825 has been shown to possess antitumor effects, making it a potential therapeutic agent for the treatment of cancer. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One possible direction for future research is the development of DFP-10825 as a therapeutic agent for the treatment of cancer. Additionally, future research should focus on improving the solubility of DFP-10825, which would make it a more viable therapeutic agent. Furthermore, the exact mechanism of action of DFP-10825 should be further elucidated to better understand its pharmacological effects.

Synthesemethoden

The synthesis of DFP-10825 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylbenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. The pyrazole derivative is then reacted with difluoromethyl iodide and sodium hydride to form the final product, DFP-10825. The overall yield of the synthesis is approximately 40%.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and antitumor effects. DFP-10825 has been tested in various animal models of inflammation and pain, where it has been shown to reduce inflammation and pain. Additionally, DFP-10825 has been tested in various cancer cell lines, where it has been shown to induce cell death and inhibit tumor growth.

Eigenschaften

Produktname

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Molekularformel

C15H17F2N3O

Molekulargewicht

293.31 g/mol

IUPAC-Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O/c1-9-5-4-6-12(11(9)3)18-14(21)8-20-10(2)7-13(19-20)15(16)17/h4-7,15H,8H2,1-3H3,(H,18,21)

InChI-Schlüssel

HCQBQQIRKVYXHD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.